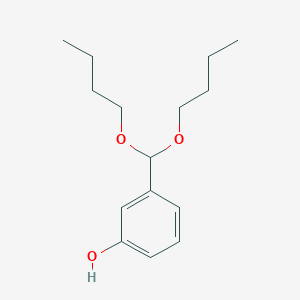![molecular formula C10H13F9O2S B14342283 2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethoxy}ethan-1-ol CAS No. 104568-29-8](/img/structure/B14342283.png)
2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethoxy}ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethoxy}ethan-1-ol is a synthetic organic compound characterized by the presence of a nonafluorohexyl group, a sulfanyl group, and an ethoxyethanol moiety. This compound is notable for its unique chemical structure, which imparts distinct physicochemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethoxy}ethan-1-ol typically involves a multi-step process:
Formation of Nonafluorohexylthiol: The initial step involves the preparation of nonafluorohexylthiol from nonafluorohexyl iodide through a nucleophilic substitution reaction with thiourea, followed by hydrolysis.
Alkylation Reaction: The nonafluorohexylthiol is then subjected to an alkylation reaction with 2-chloroethanol in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethoxy}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters when reacted with appropriate alkyl or acyl halides.
Reduction: The compound can undergo reduction reactions, particularly at the sulfanyl group, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Substitution: Alkyl or acyl halides; reactions often performed in the presence of a base such as pyridine or triethylamine.
Reduction: Lithium aluminum hydride; reactions conducted in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products
Oxidation: Sulfoxides, sulfones.
Substitution: Ethers, esters.
Reduction: Reduced sulfanyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethoxy}ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds and as a building block for more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic applications, including as a component in drug delivery systems and in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, surfactants, and materials with unique surface properties.
Wirkmechanismus
The mechanism of action of 2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethoxy}ethan-1-ol is largely dependent on its chemical structure:
Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors, through its sulfanyl and hydroxyl groups.
Pathways Involved: It may modulate biochemical pathways by altering the redox state of cells, participating in nucleophilic substitution reactions, or forming stable complexes with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethanol: Similar structure but lacks the ethoxy group, resulting in different physicochemical properties.
2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]ethoxy}ethan-1-ol: Contains an ether linkage instead of a sulfanyl group, affecting its reactivity and applications.
Uniqueness
2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethoxy}ethan-1-ol is unique due to the presence of both a nonafluorohexyl group and a sulfanyl group, which impart distinct chemical reactivity and physicochemical properties. This combination makes it particularly valuable in applications requiring both hydrophobic and reactive functionalities.
Eigenschaften
CAS-Nummer |
104568-29-8 |
|---|---|
Molekularformel |
C10H13F9O2S |
Molekulargewicht |
368.26 g/mol |
IUPAC-Name |
2-[2-(3,3,4,4,5,5,6,6,6-nonafluorohexylsulfanyl)ethoxy]ethanol |
InChI |
InChI=1S/C10H13F9O2S/c11-7(12,1-5-22-6-4-21-3-2-20)8(13,14)9(15,16)10(17,18)19/h20H,1-6H2 |
InChI-Schlüssel |
JHEOELWYEGDQFG-UHFFFAOYSA-N |
Kanonische SMILES |
C(CSCCOCCO)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


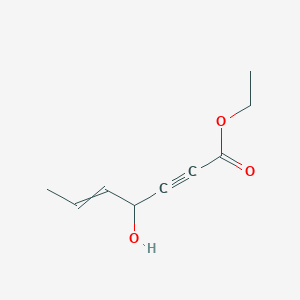


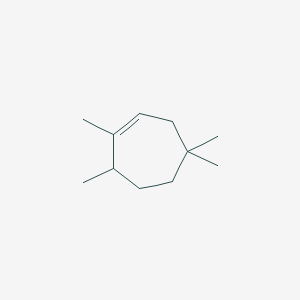
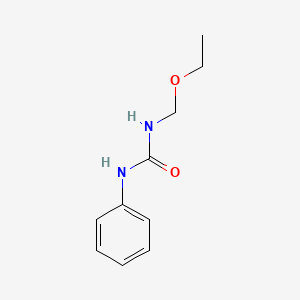
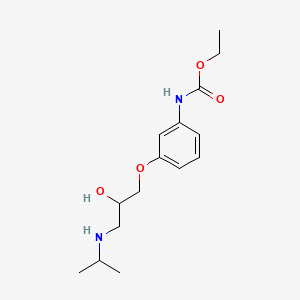
![2,2'-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid](/img/structure/B14342255.png)
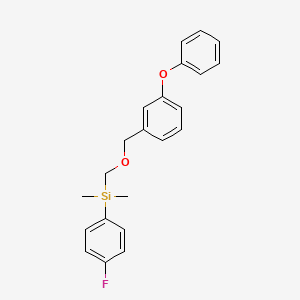
![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane](/img/structure/B14342270.png)

